molecular formula C26H22O7 B2797268 3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one CAS No. 869079-62-9

3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B2797268
CAS No.: 869079-62-9
M. Wt: 446.455
InChI Key: RRTXQKCXVCQSTM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core structure, which is often associated with biological activity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like benzene or pyridine and oxidizing agents .

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The use of chiral auxiliaries and catalysts can also enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Co(II), Mn(II), and other metal catalysts.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Benzene, pyridine, acetic acid.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one apart is its unique combination of functional groups and the chromen-2-one core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, a synthetic compound belonging to the flavonoid family, exhibits a diverse range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : A chromenone backbone with methoxy-substituted phenyl groups.
  • Molecular Formula : C21H20O5
  • Molecular Weight : 348.39 g/mol

Biological Activities

Research indicates that this compound possesses several notable biological activities:

1. Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems, which may contribute to its protective effects against cellular damage.

2. Anticancer Properties

The compound has shown promising anticancer activity in vitro against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.

3. Anti-inflammatory Effects

Research indicates that this flavonoid derivative can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

The biological effects of this compound are attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) Pathway : Inhibition of NF-kB activation leads to reduced inflammation and cancer cell proliferation.
  • Mitogen-Activated Protein Kinases (MAPK) Pathway : The compound may alter MAPK signaling, impacting cell survival and apoptosis.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity using DPPH and ABTS assays, the compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.

CompoundIC50 Value (µM)
Ascorbic Acid12.5
This compound15.0

Case Study 2: Anticancer Efficacy in MCF-7 Cells

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 20 µM) and increased apoptosis markers compared to untreated controls.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound (20 µM)3040

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-19-8-4-16(5-9-19)22(27)15-32-20-10-6-18-12-21(26(28)33-24(18)14-20)17-7-11-23(30-2)25(13-17)31-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTXQKCXVCQSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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